molecular formula C4H2F3IN2 B3071926 5-iodo-3-(trifluoromethyl)-1H-pyrazole CAS No. 1015780-53-6

5-iodo-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B3071926
CAS RN: 1015780-53-6
M. Wt: 261.97
InChI Key: YBXYQFSOMKXHDQ-UHFFFAOYSA-N
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Description

“5-iodo-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound. It is used as a pharmaceutical intermediate and as an advanced chemical intermediate .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “5-iodo-3-(trifluoromethyl)-1H-pyrazole”, can be achieved through three main methods :

  • Direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper .

Molecular Structure Analysis

The molecular structure of “5-iodo-3-(trifluoromethyl)-1H-pyrazole” is characterized by the presence of iodine, trifluoromethyl, and pyrazole groups . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Scientific Research Applications

Pyrazole Derivatives as Building Blocks

The pyrazole nucleus, including derivatives like 5-iodo-3-(trifluoromethyl)-1H-pyrazole, has become a significant scaffold in CropScience and oncology research. These derivatives serve as versatile building blocks for creating new chemical entities featuring a pyrazole nucleus, which have diverse applications in scientific research (Guillou et al., 2011).

Antibacterial Activity

The compound's analogues, such as 5-phenyl-3-(trifluoromethyl)-1H-pyrazole, have been studied for their antibacterial properties. These analogues have shown effectiveness against both gram-positive and gram-negative bacterial strains, indicating potential applications in antimicrobial research (Leelakumar et al., 2022).

pH Measurement in Biological Media

Research on trifluoromethylazoles, including compounds similar to 5-iodo-3-(trifluoromethyl)-1H-pyrazole, has shown that they can be used to measure pH in biological media. This application is based on the evaluation of their pKa values using 19F NMR spectroscopy (Jones et al., 1996).

Halogen Bonding in Small Molecules

5-Iodo-1-arylpyrazoles, closely related to 5-iodo-3-(trifluoromethyl)-1H-pyrazole, have been used to investigate the propensity of halogen bonding in small molecules. These studies enhance understanding of the crystallographic landscape influenced by halogen bonding in such compounds (Dumitrescu et al., 2020).

Applications in Organic Light Emitting Diodes (OLEDs)

Compounds containing 3-trifluoromethyl-1H-pyrazole, a structural analog, have been synthesized for their photophysical properties, which are significant in developing OLEDs. These studies explore their application in creating efficient and stable OLEDs with high external quantum efficiency and color-rendering index (Huang et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-5-iodo-3-(trifluoromethyl)pyridine”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

TFMP derivatives, including “5-iodo-3-(trifluoromethyl)-1H-pyrazole”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-iodo-5-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3IN2/c5-4(6,7)2-1-3(8)10-9-2/h1H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXYQFSOMKXHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-iodo-3-(trifluoromethyl)-1H-pyrazole

CAS RN

1015780-53-6
Record name 5-iodo-3-(trifluoromethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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